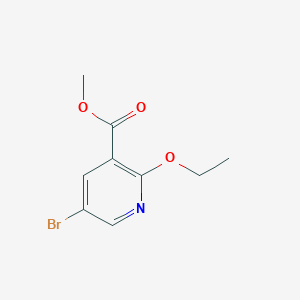

Methyl 5-Bromo-2-ethoxynicotinate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYKICBAPXKRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of Methyl 5-Bromo-2-ethoxynicotinate from nicotinic acid"

An In-depth Technical Guide to the Synthesis of Methyl 5-Bromo-2-ethoxynicotinate from Nicotinic Acid

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the strategic placement of bromo, ethoxy, and methyl ester functionalities allows for diverse downstream modifications, such as cross-coupling reactions and amide bond formations.[1][2] This guide provides a comprehensive, technically-grounded overview of a plausible synthetic route to this target molecule, commencing from the readily available starting material, nicotinic acid (also known as Vitamin B3).[3]

The narrative herein is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for each transformation. We will navigate through a multi-step sequence involving electrophilic aromatic substitution, N-oxidation, chlorination, esterification, and nucleophilic aromatic substitution. This approach is designed to equip researchers, scientists, and drug development professionals with a robust and logical framework for synthesizing this and related heterocyclic compounds.

Overall Synthetic Strategy

The transformation of nicotinic acid into this compound is a multi-step process that strategically functionalizes the pyridine ring. The chosen pathway prioritizes high-yield, well-documented reaction classes and is outlined below. The core logic involves first introducing the C-5 bromine, followed by functionalization of the C-2 position, esterification of the carboxylic acid, and finally, introduction of the ethoxy group.

Caption: A logical workflow for the synthesis of this compound.

Part 1: Synthesis of 5-Bromonicotinic Acid via Electrophilic Bromination

Principle and Rationale

The initial step involves the selective bromination of the nicotinic acid backbone. The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution more challenging.[4] However, the combined directing effects of the ring nitrogen and the meta-directing carboxylic acid group preferentially activate the C-5 position for electrophilic attack.

To overcome the ring's deactivation, harsh reaction conditions are necessary. A highly effective method involves the in-situ formation of the nicotinoyl chloride intermediate using thionyl chloride (SOCl₂).[4][5] This acyl chloride is significantly more electron-withdrawing, further deactivating the ring but also enabling the reaction to proceed under attainable conditions. The subsequent addition of bromine at elevated temperatures, often with a Lewis acid catalyst like iron, facilitates the electrophilic substitution to yield 5-bromonicotinic acid.[5][6]

Detailed Experimental Protocol

-

Reagents: Nicotinic Acid, Thionyl Chloride (SOCl₂), Bromine (Br₂), Iron powder (optional catalyst), Sodium Hydroxide (NaOH) solution.

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a gas outlet (to scrub HCl and SO₂), add nicotinic acid (1.0 eq), thionyl chloride (2.0-2.5 eq), and a catalytic amount of iron powder (e.g., 2% by weight of nicotinic acid).[5]

-

Heat the mixture to approximately 75-80°C and stir until the evolution of HCl gas ceases, indicating the formation of the nicotinoyl chloride intermediate (typically 4-6 hours).[4][7]

-

Increase the reaction temperature to 110-120°C.[7]

-

Add bromine (1.0-1.2 eq) dropwise over 2-3 hours, maintaining vigorous stirring.[4]

-

Maintain the reaction mixture at 110-120°C for 10-14 hours. Reaction progress can be monitored by TLC or HPLC.[4][7]

-

After completion, cool the reaction mixture and carefully quench it by pouring it onto ice water.

-

Adjust the pH of the aqueous solution to approximately 2.5-3.0 with a 4N sodium hydroxide solution to precipitate the product.[5][7]

-

Collect the 5-bromonicotinic acid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.[5]

-

Part 2: Synthesis of 5-Bromo-2-chloronicotinic Acid

Principle and Rationale

Introducing a chlorine atom at the C-2 position of the 5-bromonicotinic acid intermediate is achieved through a well-established strategy in pyridine chemistry: N-oxidation followed by chlorination. The pyridine nitrogen is first oxidized to an N-oxide using an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid. This N-oxide functionality electronically activates the C-2 and C-6 positions for both electrophilic and nucleophilic attack.

Subsequent treatment of the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) results in the regioselective introduction of a chlorine atom at the C-2 position, with concomitant deoxygenation to restore the pyridine ring. This method is a reliable way to functionalize the C-2 position when direct chlorination is not feasible.[8]

Detailed Experimental Protocol (Proposed)

-

Step 2a: N-Oxidation

-

Dissolve 5-bromonicotinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Add an oxidizing agent, for example, 30% hydrogen peroxide (2.0-3.0 eq), portion-wise while monitoring the temperature.

-

Heat the mixture (e.g., 70-80°C) for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 5-bromonicotinic acid N-oxide.

-

-

Step 2b: Chlorination

-

Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the crude 5-bromonicotinic acid N-oxide at 0°C.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to decompose the excess POCl₃.

-

Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

-

Collect the solid 5-bromo-2-chloronicotinic acid by filtration, wash with water, and dry.[9]

-

Part 3: Synthesis of Methyl 5-Bromo-2-chloronicotinate

Principle and Rationale

Esterification of the carboxylic acid group is a standard transformation. Two primary methods are considered: Fischer esterification and conversion via an acyl chloride.

-

Fischer Esterification: This involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).[10][11] While straightforward, this is an equilibrium-driven reaction and may require long reaction times or removal of water to achieve high conversion.

-

Acyl Chloride Route: A more reactive and often higher-yielding approach involves first converting the carboxylic acid to its corresponding acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[12] The highly electrophilic acyl chloride then reacts rapidly and irreversibly with methanol to form the methyl ester. This method avoids the equilibrium limitations of Fischer esterification.

Detailed Experimental Protocol (Acyl Chloride Route)

-

Reagents: 5-Bromo-2-chloronicotinic acid, Thionyl Chloride (SOCl₂), Methanol (CH₃OH), Triethylamine (optional base).

-

Procedure:

-

Suspend 5-bromo-2-chloronicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF.

-

Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain until the cessation of gas evolution, indicating complete formation of the acyl chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane and cool to 0°C.

-

Slowly add methanol (1.5-2.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with water and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated to yield the crude Methyl 5-bromo-2-chloronicotinate, which can be purified by column chromatography or recrystallization.[12][13]

-

Part 4: Synthesis of this compound

Principle and Rationale

The final step is a nucleophilic aromatic substitution (SNA_r) reaction. The chlorine atom at the C-2 position of the pyridine ring is an effective leaving group, and the position is activated for nucleophilic attack by the electron-withdrawing effects of the ring nitrogen, the C-5 bromo group, and the C-3 ester group.

The reaction is typically performed by treating the chloro-substituted precursor with sodium ethoxide in ethanol. Sodium ethoxide, a strong nucleophile and base, is generated in situ by reacting sodium metal with anhydrous ethanol. It displaces the chloride ion to form the desired ethoxy product.

Caption: Simplified schematic of the Nucleophilic Aromatic Substitution (SNA_r) step.

Detailed Experimental Protocol

-

Reagents: Methyl 5-bromo-2-chloronicotinate, Sodium metal, Anhydrous Ethanol.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1-1.5 eq) in small pieces to anhydrous ethanol at 0°C to generate sodium ethoxide.

-

Once all the sodium has reacted and the solution has cooled, add a solution of Methyl 5-bromo-2-chloronicotinate (1.0 eq) in anhydrous ethanol dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is fully consumed.

-

Cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by silica gel column chromatography to afford the final target molecule, this compound.

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Nicotinic Acid | SOCl₂, Br₂ | 5-Bromonicotinic Acid | 60-85% |

| 2 | 5-Bromonicotinic Acid | H₂O₂, POCl₃ | 5-Bromo-2-chloronicotinic Acid | (Variable) |

| 3 | 5-Bromo-2-chloronicotinic Acid | SOCl₂, CH₃OH | Methyl 5-Bromo-2-chloronicotinate | >90% |

| 4 | Methyl 5-Bromo-2-chloronicotinate | Na, C₂H₅OH | This compound | 70-90% |

Note: Yields are estimates based on typical reaction efficiencies and may vary based on specific conditions and scale.

Safety and Handling

This synthetic sequence involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): Highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂).

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle with extreme care.

-

Sodium Metal: Reacts violently with water and alcohols. Must be handled under an inert atmosphere or a layer of mineral oil.

A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of this compound from nicotinic acid is a challenging yet feasible multi-step process that relies on fundamental reactions in heterocyclic chemistry. The outlined pathway, involving sequential bromination, N-oxidation/chlorination, esterification, and ethoxylation, provides a logical and robust approach for obtaining this valuable synthetic intermediate. By understanding the principles behind each transformation, researchers can effectively troubleshoot and optimize the synthesis to support advancements in pharmaceutical and agrochemical development.

References

- Technical Support Center: Optimizing the Bromination of Nicotinic Acid - Benchchem. (n.d.).

- Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. (n.d.).

- The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Application Notes and Protocols - Benchchem. (n.d.).

- Methyl Nicotinate: uses and Synthesis method - ChemicalBook. (2024).

- Erharuyi, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources.

- 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. (n.d.).

- How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER? - Guidechem. (n.d.).

- MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate.

- Chem-Impex. (n.d.). Methyl 5-bromo-2-chloronicotinate.

- Kinetics of Oxidation of Vitamin-B3 (Niacin) by Sodium N-bromo benzenesulphonamide (Bromamine). International Science Community Association. (n.d.).

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

- RU2070193C1 - Process for preparing 5-bromonicotinic acid. (1996). Google Patents.

- RU2039046C1 - Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.

- Method for preparing 2-chloronicotinic acid. (n.d.). Patsnap.

Sources

- 1. Methyl 5-bromo-2-chloro-6-methylnicotinate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. isca.me [isca.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 7. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 8. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

A Professional Whitepaper: Physicochemical Characterization of Methyl 5-Bromo-2-ethoxynicotinate for Advanced Research and Development

Executive Summary

Methyl 5-Bromo-2-ethoxynicotinate is a substituted pyridine derivative of significant interest within the domains of pharmaceutical and agrochemical synthesis. Its molecular architecture, featuring strategically positioned bromo, ethoxy, and methyl ester functional groups, presents a versatile scaffold for the construction of more complex, biologically active molecules. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind why each property is critical, provides validated, step-by-step protocols for their experimental determination, and contextualizes their impact on practical applications such as reaction optimization, purification, formulation, and prediction of pharmacokinetic behavior.

Introduction & Strategic Importance

Overview of this compound

This compound, identified by CAS Number 1031927-15-7, is a key organic intermediate.[1] Its structure is centered on a pyridine ring, a common motif in numerous bioactive compounds. The substituents are not merely decorative; they are functional handles that dictate the molecule's reactivity and potential synthetic pathways.

-

The bromo group at the 5-position is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse carbon-based substituents.

-

The ethoxy group at the 2-position modulates the electronic properties of the pyridine ring and can influence binding interactions in a final active molecule.

-

The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another vector for molecular elaboration.

This trifecta of functionality makes the compound a valuable starting material for building libraries of novel compounds for high-throughput screening in drug and pesticide discovery.[2]

Significance in Synthetic Chemistry

The value of an intermediate is defined by the predictability of its behavior. Understanding the physicochemical properties detailed in this guide is paramount for efficient and reproducible synthesis. Properties such as solubility dictate the choice of reaction solvents and purification methods, while thermal stability (indicated by melting and boiling points) defines the safe operating range for reaction temperatures. Lipophilicity (LogP) and acidity (pKa) are critical predictors of a final compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making their consideration essential even at this early stage of development.

Core Physicochemical Properties: Data and Protocols

A summary of the core identifying properties of this compound is presented below. Where specific experimental data is not publicly available, this guide provides robust protocols for its determination in a standard laboratory setting.

| Property | Data | Source |

| IUPAC Name | methyl 5-bromo-2-ethoxypyridine-3-carboxylate | N/A |

| CAS Number | 1031927-15-7 | [1] |

| Molecular Formula | C₉H₁₀BrNO₃ | [1] |

| Molecular Weight | 260.09 g/mol | [1] |

| InChI Key | InChI=1S/C9H10BrNO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 | [1] |

| Melting Point | Not available in public literature. See Protocol 2.1. | N/A |

| Boiling Point | Not available in public literature. See Protocol 2.2. | N/A |

| Solubility | Predicted to be soluble in DMSO, DMF, CHCl₃, Ethyl Acetate; poorly soluble in water. See Protocol 2.3. | N/A |

| LogP (Predicted) | ~2.0 - 2.5 (Estimated based on similar structures). See Protocol 2.4. | [3][4] |

| pKa (Predicted) | ~2-3 for the pyridine nitrogen (protonated form). See Protocol 2.5. | N/A |

Thermal Properties: Melting Point

Causality & Expertise: The melting point is a critical indicator of a compound's purity. A sharp, well-defined melting point range (typically <1°C) suggests high purity, whereas a broad or depressed range indicates the presence of impurities. This parameter is the first line of defense in quality control and is essential for ensuring the consistency of starting material in a synthetic campaign.

Protocol 2.1: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the sample holder of a digital melting point apparatus or a Thiele tube filled with mineral oil.

-

Measurement:

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

-

Reporting: Report the melting point as the range T1-T2.

Thermal Properties: Boiling Point

Causality & Expertise: For compounds that are liquid at or near room temperature, or for purification via distillation, the boiling point is a key characteristic. For high molecular weight compounds like this one, which may decompose at their atmospheric boiling point, determination under reduced pressure is the standard, trustworthy method. The data is then often extrapolated back to atmospheric pressure if needed.

Protocol 2.2: Boiling Point Determination (Vacuum Distillation)

-

Apparatus Setup: Assemble a microscale vacuum distillation apparatus. Place a small amount of the sample (1-2 mL) in the distillation flask with a magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge (manometer). Reduce the pressure to a stable, known value (e.g., 1 mmHg).

-

Heating: Begin heating the distillation flask gently using a heating mantle.

-

Measurement: Record the temperature of the vapor that is in equilibrium with the distilling liquid. This is the boiling point at the recorded pressure.

-

Reporting: Report the boiling point along with the pressure at which it was measured (e.g., "155-157°C at 1 mmHg").

Solubility Profile

Causality & Expertise: Rational solvent selection is fundamental to synthetic chemistry. A compound's solubility profile dictates the choice of solvents for reactions, extractions, and, most critically, for crystallization-based purification. Understanding solubility prevents yield loss from improper solvent choices and enables the design of effective purification protocols.

Protocol 2.3: Qualitative Solubility Assessment

-

Preparation: Add approximately 10 mg of the compound to each of several labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, ethyl acetate, dichloromethane, DMSO, hexanes).

-

Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble."

Caption: Workflow for qualitative solubility assessment.

Lipophilicity: Partition Coefficient (LogP)

Causality & Expertise: The octanol-water partition coefficient (LogP) is a cornerstone of medicinal chemistry. It measures a compound's lipophilicity ("greasiness") and is a primary determinant of its pharmacokinetic properties. A LogP value in the optimal range (typically 1-3 for oral drugs) correlates with good membrane permeability and absorption. While the predicted LogP for the related methoxy analog is 1.7[3][4], experimental verification is crucial for building accurate structure-activity relationships (SAR).

Protocol 2.4: LogP Determination (Shake-Flask Method, OECD 107)

-

Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.

-

Stock Solution: Prepare a stock solution of the compound in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine 10 mL of the water-saturated octanol stock solution with 10 mL of the octanol-saturated water.

-

Equilibration: Shake the funnel for 15 minutes to allow the compound to partition between the two phases. Let the layers separate completely.

-

Analysis: Carefully remove a sample from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation:

-

Calculate the concentration in the octanol phase by subtraction from the initial concentration.

-

Calculate P = [Concentration]octanol / [Concentration]water.

-

Calculate LogP = log10(P).

-

Acidity/Basicity: pKa Determination

Causality & Expertise: The basicity of the pyridine nitrogen, quantified by its pKa, is critical. It governs the compound's ionization state at physiological pH (7.4), which in turn affects its solubility, ability to cross cell membranes, and potential to bind to biological targets. Compounds with a basic nitrogen are often formulated as salts to improve solubility and stability.

Protocol 2.5: pKa Determination (Potentiometric Titration)

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a water/methanol mixture) to create a solution of known concentration.

-

Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is the bedrock of chemical research. The following spectroscopic techniques provide a detailed fingerprint of the molecule, ensuring its identity and purity.

Mass Spectrometry (MS)

Expertise & Insights: For a halogenated compound, mass spectrometry is particularly powerful. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[5] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotope pattern") of nearly equal intensity, separated by 2 m/z units. This provides an unmistakable signature. For this compound (C₉H₁₀BrNO₃), the molecular ion ([M]⁺) peak will appear as a doublet at m/z 259.0 and 261.0.

Protocol 3.1: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Observe the m/z values for the protonated molecule, [M+H]⁺, which will appear at m/z 260.0 and 262.0.

-

Fragmentation Analysis (MS/MS): If required, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Infrared (IR) Spectroscopy

Expertise & Insights: IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups. The spectrum is a direct readout of the molecule's covalent bonds.

Predicted IR Absorption Bands:

-

~3000-3100 cm⁻¹: Aromatic C-H stretch.

-

~2850-2980 cm⁻¹: Aliphatic C-H stretch (from ethoxy and methyl groups).

-

~1720-1735 cm⁻¹: A strong, sharp C=O stretch from the methyl ester group. This is often the most prominent peak.

-

~1550-1600 cm⁻¹: Aromatic C=C and C=N ring stretches.

-

~1200-1300 cm⁻¹: C-O stretch from the ester and ether linkages.

Protocol 3.2: ATR-FTIR Spectroscopy

-

Background Scan: With the attenuated total reflectance (ATR) crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands corresponding to the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Insights: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Caption: A comprehensive NMR workflow for structural verification.

Predicted ¹H NMR Signals (in CDCl₃, δ in ppm):

-

~8.6 ppm (d, 1H): Aromatic proton at C6, adjacent to the nitrogen.

-

~8.1 ppm (d, 1H): Aromatic proton at C4.

-

~4.5 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethoxy group.

-

~3.9 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

-

~1.4 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethoxy group.

Predicted ¹³C NMR Signals (in CDCl₃, δ in ppm):

-

~165 ppm: Carbonyl carbon (C=O) of the ester.

-

~160-165 ppm: Aromatic carbon C2 (attached to ethoxy group).

-

~140-150 ppm: Aromatic carbons C6 and C4.

-

~110-120 ppm: Aromatic carbons C3 and C5 (attached to bromo group).

-

~63 ppm: Methylene carbon (-OCH₂) of the ethoxy group.

-

~52 ppm: Methyl carbon (-OCH₃) of the ester.

-

~14 ppm: Methyl carbon (-CH₃) of the ethoxy group.

Conclusion

This compound is a high-value synthetic intermediate whose effective use hinges on a thorough understanding of its physicochemical properties. This guide has provided not only the core data for this compound but also the underlying scientific reasoning and validated experimental protocols necessary for its characterization. By leveraging this information, researchers in drug discovery and materials science can optimize synthetic routes, ensure the quality and reproducibility of their work, and make more informed decisions in the design of novel, high-impact molecules.

References

- Methyl 5-bromo-2-ethoxynicotin

- Methyl 5-bromo-2-hydroxynicotin

- Methyl 5-bromo-2-methoxynicotin

- Organic Syntheses Procedure. Organic Syntheses.

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Exploring the Applications of Methyl 5-bromo-2-chloroisonicotin

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Methyl 5-bromo-2-methoxynicotin

- The Role of Methyl Bromoacetate in Drug Discovery and Development. Benchchem.

- Boron Chemicals in Drug Discovery and Development. MDPI.

- IR spectra d

- 5-Bromo-2-chlorobenzoic acid IR Spectrum. NIST WebBook.

- Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 5-bromo-2-methoxynicotinate (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 5-Bromo-2-ethoxynicotinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

Methyl 5-bromo-2-ethoxynicotinate, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the field of organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features—a bromine atom at the 5-position, an ethoxy group at the 2-position, and a methyl ester at the 3-position of the pyridine ring—provide multiple reactive sites for a variety of chemical transformations. This guide offers an in-depth exploration of its chemical identity, a detailed synthesis protocol, and its applications as a key intermediate in the development of novel therapeutic agents.

Core Chemical Identity

A precise understanding of the chemical identity of this compound is fundamental for its effective utilization in research and development.

| Identifier | Value |

| CAS Number | 1031927-15-7[1][2] |

| Molecular Formula | C₉H₁₀BrNO₃[1] |

| Molecular Weight | 260.08 g/mol [1] |

| PubChem CID | 23532925[1] |

| Canonical SMILES | CCOC1=NC=C(C=C1C(=O)OC)Br |

| IUPAC Name | methyl 5-bromo-2-ethoxypyridine-3-carboxylate |

Chemical Structure

Caption: 2D structure of this compound.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5][6] This process involves the O-alkylation of a hydroxylated precursor, Methyl 5-bromo-2-hydroxynicotinate, with an ethylating agent.

Conceptual Workflow of Synthesis

The synthetic strategy hinges on the nucleophilic attack of the deprotonated hydroxyl group of Methyl 5-bromo-2-hydroxynicotinate on an electrophilic ethyl source, typically an ethyl halide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from its hydroxypyridine precursor.

Materials:

-

Methyl 5-bromo-2-hydroxynicotinate (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Ethyl iodide (EtI, 1.5 eq)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of Methyl 5-bromo-2-hydroxynicotinate in anhydrous DMF, add sodium hydride (or potassium carbonate) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Alkoxide: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation and formation of the sodium (or potassium) salt.

-

Alkylation: Add ethyl iodide to the reaction mixture and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography to yield this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromo, ethoxy, and methyl ester functionalities makes this compound a highly sought-after intermediate in the synthesis of complex, biologically active molecules.[7][8][9]

Role as a Versatile Synthetic Intermediate

The bromine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the rapid generation of diverse chemical libraries for high-throughput screening.

The ethoxy group at the 2-position modulates the electronic properties of the pyridine ring and can influence the binding of the final compound to its biological target. The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, or can serve as a key interaction point with a biological receptor.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 1031927-15-7 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. frontiersin.org [frontiersin.org]

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 5-Bromopyridine Derivatives

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 5-bromopyridine derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The unique electronic landscape of the pyridine ring, characterized by the electron-withdrawing nature of the nitrogen atom, imparts distinct reactivity to the C5-Br bond. This guide delves into the mechanistic underpinnings and practical applications of key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By synthesizing theoretical principles with field-proven experimental protocols, this document aims to serve as an authoritative resource for leveraging 5-bromopyridine derivatives in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: The Electronic Landscape of 5-Bromopyridine

The pyridine ring is an electron-deficient heterocycle due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent electronic property governs the reactivity of its substituted derivatives. In 5-bromopyridine, the bromine atom is situated at a β-position relative to the nitrogen. This placement is crucial as the electron-withdrawing inductive effect of the nitrogen deactivates the entire ring towards electrophilic attack but activates it for certain types of nucleophilic substitution and organometallic cross-coupling reactions.

The positions ortho (2- and 6-) and para (4-) to the nitrogen are most affected by its electron-withdrawing nature, making them more susceptible to nucleophilic attack through resonance stabilization of the negatively charged Meisenheimer intermediate.[1][2] Conversely, the meta positions (3- and 5-) lack this direct resonance stabilization, rendering them significantly less reactive towards traditional nucleophilic aromatic substitution (SNAr).[1] However, the C5-Br bond is a versatile handle for a variety of powerful palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.[3][4]

Diagram: Electronic Effects in 5-Bromopyridine

Caption: Electronic influences on the 5-bromopyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond in 5-bromopyridine derivatives is highly amenable to palladium-catalyzed cross-coupling reactions. These transformations offer a modular and efficient approach to constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.[5] The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[8][9] This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a diverse range of boronic acids.[9][10]

-

Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ is common, more specialized ligands can improve yields and reaction times, especially for challenging substrates.[11][12]

-

Base: A base is required to activate the boronic acid for transmetalation.[10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can significantly impact the reaction outcome.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[11]

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).[11]

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[13][14] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is prevalent in many pharmaceutical compounds.[14]

-

Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are often employed to facilitate the reductive elimination step.[15][16]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine.[17] Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base (e.g., NaOtBu, 1.2-1.5 equiv).

-

Add the 5-bromopyridine derivative (1.0 equiv) and the amine (1.0-1.2 equiv).

-

Add the anhydrous solvent (e.g., toluene).

-

Seal the vessel and heat the reaction mixture with stirring for the specified time, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the residue by column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.[13]

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[18][19][20] 5-Alkynylpyridines are valuable intermediates in drug discovery.[18]

-

Co-catalyst: A copper(I) salt, typically CuI, is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as the solvent.

-

Ligand: Phosphine ligands, such as PPh₃, are commonly used to stabilize the palladium catalyst.

-

To a solution of the 5-bromopyridine derivative (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add the terminal alkyne (1.1-1.5 equiv) and the amine base (e.g., Et₃N, 2.0-3.0 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the C5 position of pyridine is generally less reactive towards SNAr compared to the C2, C4, and C6 positions, these reactions can be achieved under certain conditions, particularly with strong nucleophiles and in polar aprotic solvents.[2][21] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex.[22] The presence of additional electron-withdrawing groups on the pyridine ring can further facilitate this transformation.

-

Nucleophile: Strong nucleophiles, such as alkoxides or thiolates, are typically required to attack the electron-deficient pyridine ring at the C5 position.

-

Solvent: Polar aprotic solvents, such as DMSO or DMF, are used to solvate the cation of the nucleophile, thereby increasing its nucleophilicity.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex.

-

To a solution of the 5-bromopyridine derivative (1.0 equiv) in a polar aprotic solvent (e.g., DMSO), add the nucleophile (e.g., sodium methoxide, 1.5-2.0 equiv).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor its progress.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Data Summary

The following table summarizes typical reaction conditions for the major transformations discussed in this guide. It is important to note that these are starting points, and optimization may be necessary for specific substrates.

| Reaction | Catalyst/Co-catalyst | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DME | 80-100 |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ with ligands | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | THF, DMF | 25-60 |

| SNAr | None | NaOMe, NaSMe | DMSO, DMF | 100-150 |

Conclusion

The bromine atom in 5-bromopyridine derivatives serves as a versatile synthetic handle, enabling a wide array of chemical transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide efficient and modular routes to a diverse range of substituted pyridines. While less common, nucleophilic aromatic substitution at the C5 position can also be achieved under specific conditions. A thorough understanding of the electronic properties of the pyridine ring and the mechanistic details of these reactions is crucial for the rational design of synthetic strategies in drug discovery and materials science. This guide has provided a comprehensive overview of these key reactions, complete with practical experimental protocols and the underlying scientific principles, to empower researchers in their synthetic endeavors.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.

- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.

- Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.

- Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.

- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.

- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.

- ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.

- Benchchem. (n.d.). Reactivity of the C-Br bond in 5-Bromopyrimidine.

- Benchchem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.

- PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides.

- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.

- NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.

- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- American Chemical Society. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.

- ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl....

- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- YouTube. (2019). nucleophilic aromatic substitutions.

- Sci-Hub. (2002). Syntheses of Substituted Pyridines, Quinolines and Diazines via Palladium‐Catalyzed Cross‐Coupling of Aryl Grignard Reagents.

- The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.

- PubChem. (n.d.). 5-Bromopyrimidine.

- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- ResearchGate. (2025). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- University of Glasgow. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- ResearchGate. (2025). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- YouTube. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053).

- Benchchem. (n.d.). An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring.

- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- Wikipedia. (n.d.). Electronic effect.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Brilliant. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Khan Academy. (n.d.). Unit 5: Electronic effects.

- NIH. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Sci-Hub. Syntheses of Substituted Pyridines, Quinolines and Diazines via Palladium‐Catalyzed Cross‐Coupling of Aryl Grignard Reagents. / ChemInform, 2002 [sci-hub.box]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nobelprize.org [nobelprize.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

The Emerging Therapeutic Potential of Substituted Ethoxynicotinates: A Technical Guide for Medicinal Chemists

Introduction: Beyond the Vitamin - Nicotinic Acid Derivatives in Modern Drug Discovery

Nicotinic acid, or niacin (Vitamin B3), has long been a cornerstone of nutritional science. However, its therapeutic applications, particularly in managing dyslipidemia, have paved the way for extensive research into its derivatives for a wide range of pathological conditions. The pyridine carboxylic acid scaffold of nicotinic acid serves as a versatile template for medicinal chemists to explore novel chemical entities with tailored pharmacological profiles.[1][2] The esterification of the carboxylic acid moiety, particularly to form ethyl nicotinate, provides a key intermediate for further structural modifications.[3] This guide delves into the largely untapped potential of a specific subclass: substituted ethoxynicotinates. By strategically introducing various substituents onto the pyridine ring of the ethoxynicotinate core, we can modulate the molecule's physicochemical properties and biological activity, opening up new avenues for therapeutic intervention, primarily in the realms of oncology and inflammatory diseases. This document will serve as a comprehensive resource for researchers, providing insights into the synthesis, potential structure-activity relationships (SAR), and proposed therapeutic applications of this promising class of compounds.

Synthetic Strategies for Substituted Ethoxynicotinates: A Chemist's Roadmap

The synthesis of substituted ethoxynicotinates can be approached from two primary retrosynthetic pathways: modification of a pre-formed substituted nicotinic acid or direct modification of the ethyl nicotinate scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

General Synthetic Workflow

A generalized approach to synthesizing a library of substituted ethoxynicotinates is depicted below. This workflow allows for the systematic exploration of structure-activity relationships by varying the nature and position of the substituent 'R'.

Sources

The Synthetic Versatility of Methyl 5-Bromo-2-ethoxynicotinate: A Guide to Its Exploratory Reactions

Introduction: A Versatile Scaffold for Modern Drug Discovery

Methyl 5-bromo-2-ethoxynicotinate is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of a reactive bromine atom, an activating ethoxy group, and a versatile methyl ester on a pyridine core provides multiple avenues for chemical exploration. This guide offers an in-depth technical overview of the principal exploratory reactions of this scaffold, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies to leverage its synthetic potential. The strategic positioning of the bromo and ethoxy groups dictates the regioselectivity of its transformations, making it a predictable and powerful tool for the synthesis of complex molecular architectures. Nicotinic acid and its derivatives are well-established privileged structures in drug discovery, known to exhibit a wide range of biological activities.

Synthesis of the Core Scaffold: this compound

The journey into the exploratory reactions of this compound begins with its synthesis. A common and efficient route starts from the commercially available 2-hydroxynicotinic acid. The synthesis involves a bromination step, followed by esterification and etherification.

Synthetic Workflow Overview

A Technical Guide to the Spectroscopic Characterization of Methyl 5-Bromo-2-ethoxynicotinate

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-resolution NMR spectra is crucial for ensuring data quality and reproducibility.[1][2]

Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of the solid Methyl 5-Bromo-2-ethoxynicotinate sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical as its residual signals should not overlap with analyte signals.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

Instrumental Setup and Data Acquisition:

-

Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.[1]

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

-

Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3][4]

-

Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

Workflow for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five non-equivalent sets of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | Doublet | 1H | H-6 | The proton at position 6 is a doublet due to coupling with the proton at position 4. It is expected to be the most downfield aromatic proton due to its proximity to the electronegative nitrogen atom. |

| ~8.1 | Doublet | 1H | H-4 | The proton at position 4 is a doublet due to coupling with the proton at position 6. Its chemical shift is influenced by the adjacent bromine atom. |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the three methyl protons. |

| ~3.9 | Singlet | 3H | -COOCH₃ | The methyl protons of the ester group are in a relatively shielded environment and are not coupled to any other protons, thus appearing as a singlet. |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethoxy group are in a more shielded environment and will appear as a triplet due to coupling with the two methylene protons.[5] |

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The carbonyl carbon of the ester is typically found in this downfield region.[6] |

| ~158 | C -2 | The carbon atom attached to the ethoxy group is expected to be significantly deshielded. |

| ~148 | C -6 | The carbon atom adjacent to the nitrogen in the pyridine ring. |

| ~140 | C -4 | The chemical shift of this carbon is influenced by the adjacent bromine atom. |

| ~120 | C -5 | The carbon atom directly bonded to the bromine atom. The electronegativity of bromine influences its chemical shift.[7] |

| ~115 | C -3 | The remaining carbon of the pyridine ring. |

| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethoxy group is deshielded by the oxygen atom. |

| ~52 | -COOCH₃ | The methyl carbon of the ester group. |

| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethoxy group is in a relatively upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum

A common method for acquiring the IR spectrum of a solid sample is the Attenuated Total Reflectance (ATR) technique.

-

Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR beam is passed through the crystal, and the resulting spectrum is recorded by the detector.

-

Cleaning: The crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Workflow for IR Data Acquisition (ATR)

Caption: A simplified workflow for acquiring an IR spectrum using ATR.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | C-H stretch (aromatic) | These absorptions are characteristic of C-H bonds on the pyridine ring. |

| ~2980-2850 | Medium | C-H stretch (aliphatic) | These bands correspond to the C-H stretching vibrations of the ethoxy and methyl groups. |

| ~1730 | Strong | C=O stretch (ester) | The carbonyl group of the ester will give a strong, sharp absorption in this region.[8][9] |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretch (aromatic ring) | These absorptions are characteristic of the pyridine ring vibrations. |

| ~1250 | Strong | C-O stretch (ester and ether) | A strong absorption due to the C-O single bond stretching is expected in this region.[10] |

| ~1100 | Medium | C-O stretch (ether) | The C-O stretch of the ethoxy group will also contribute to absorptions in this region. |

| Below 800 | Medium-Strong | C-Br stretch | The carbon-bromine bond stretch is expected to appear in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[11]

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[12]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, charged ions and neutral radicals.[13]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Mass Spectrometry Data Acquisition (EI)

Caption: A general workflow for acquiring a mass spectrum using Electron Ionization.

Predicted Mass Spectrum

The mass spectrum of this compound will be characterized by the presence of a molecular ion peak and several key fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| Predicted m/z | Ion | Rationale |

| 259/261 | [M]⁺• | The molecular ion peak, showing the characteristic isotopic pattern of bromine. |

| 230/232 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ethoxy group. |

| 228/230 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group.[14][15] |

| 200/202 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 184/186 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₂H₅]⁺ ion. |

| 172/174 | [M - Br]⁺ | Loss of a bromine radical. |

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the characterization of this compound. The combination of ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy will provide rapid confirmation of the presence of the key ester and ether functionalities. Finally, mass spectrometry will determine the molecular weight and offer further structural insights through the analysis of fragmentation patterns, including the characteristic isotopic signature of the bromine atom. This comprehensive spectroscopic analysis is an indispensable tool for verifying the synthesis and purity of this compound in any research and development setting.

References

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1467. Retrieved from [Link]

- Claridge, T. D. W. (2018). Acquiring 1 H and 13 C Spectra. In High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Measurement Laboratory. (n.d.). Best Practice Guide - for Generating Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Parra, T. (2020, July 18). How To Obtain A Neat IR Spectrum [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.2: Acquiring a NMR Spectrum. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Spectroscopy Magazine. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

-

The McCrone Group. (2015, November 19). Techniques for Obtaining Infrared Spectra. Retrieved from [Link]

-

Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles of spectra acquisition modes used in IR spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Oxford University Press. (2013, March 27). Assigning a 1H NMR spectrum [Video]. YouTube. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Chemistry Unleashed by Jasvinder Kaur. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0256875). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-bromo-8,8-dimethoxy-1-methyl-7-oxobicyclo[2.2.2]oct-5-ene-2-carboxylate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Yabalak, E., et al. (2018). The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. Journal of Molecular Structure, 1171, 548-557. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of Methyl 5-Bromo-2-ethoxynicotinate in Common Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Research

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most fundamental of these is the compound's solubility.[1][2] Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability, efficacy, and manufacturability.[3][4] Poor solubility can lead to inadequate drug absorption, hindering clinical success and complicating formulation development.[1][4][5]

This guide provides an in-depth technical overview of the solubility of Methyl 5-Bromo-2-ethoxynicotinate, a key intermediate in the synthesis of various pharmacologically active molecules. Understanding the solubility profile of this compound is paramount for researchers and scientists in optimizing reaction conditions, purification processes, and the development of final drug formulations. We will explore a systematic approach to determining its solubility in a range of common organic solvents, discuss the underlying chemical principles, and provide a detailed experimental protocol for in-lab application.

Understanding the Molecular Structure of this compound

Before delving into its solubility, it is essential to consider the molecular structure of this compound. The molecule possesses a substituted pyridine ring, an ester group (methyl nicotinate), an ether group (ethoxy), and a bromine atom. This combination of functional groups dictates its polarity and potential for intermolecular interactions, which are the primary drivers of solubility.

The presence of the ester and ether groups introduces polar characteristics due to the electronegative oxygen atoms, allowing for dipole-dipole interactions and hydrogen bonding with protic solvents. The pyridine ring, while aromatic, also contributes to the molecule's polarity. Conversely, the bromo substituent and the overall carbon framework contribute to its nonpolar character. The interplay of these features suggests a nuanced solubility profile, with appreciable solubility expected in a range of solvents.

Hypothetical Solubility Profile of this compound